molecular formula C10H9F3O2 B13631061 3-(2,3,4-Trifluorophenyl)butanoic acid

3-(2,3,4-Trifluorophenyl)butanoic acid

Cat. No.: B13631061
M. Wt: 218.17 g/mol
InChI Key: RYFOFKZFLVPJQW-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluorophenyl)butanoic acid is an organic compound characterized by the presence of a trifluorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluorophenyl)butanoic acid typically involves the reaction of 2,3,4-trifluorobenzene with butanoic acid derivatives. One common method includes the use of 2,3,4-trifluorophenyl acetonitrile, ethyl alpha-bromoacetate, and zinc in tetrahydrofuran to form ethyl 4-(2,3,4-trifluorophenyl)-3-oxo-butanoate. This intermediate is then hydrolyzed using sodium hydroxide and subsequently acidified with hydrochloric acid to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity while minimizing the generation of hazardous waste. The use of readily available and inexpensive raw materials makes this method economically viable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorophenyl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, as an intermediate in the synthesis of DPP-4 inhibitors, it plays a crucial role in modulating the activity of the DPP-4 enzyme, which is involved in glucose metabolism. The trifluorophenyl group enhances the compound’s binding affinity and specificity towards its target .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4,5-Trifluorophenyl)butanoic acid
  • 3-(2,4,6-Trifluorophenyl)butanoic acid
  • 3-(3,4,5-Trifluorophenyl)butanoic acid

Uniqueness

3-(2,3,4-Trifluorophenyl)butanoic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring. This arrangement influences its chemical reactivity and biological activity, making it distinct from other trifluorophenyl butanoic acid derivatives. The compound’s unique properties make it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-(2,3,4-trifluorophenyl)butanoic acid

InChI

InChI=1S/C10H9F3O2/c1-5(4-8(14)15)6-2-3-7(11)10(13)9(6)12/h2-3,5H,4H2,1H3,(H,14,15)

InChI Key

RYFOFKZFLVPJQW-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)C1=C(C(=C(C=C1)F)F)F

Origin of Product

United States

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